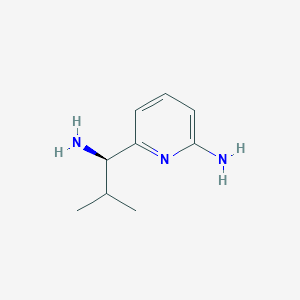

(R)-6-(1-Amino-2-methyl-propyl)-pyridin-2-ylamine

Description

(R)-6-(1-Amino-2-methyl-propyl)-pyridin-2-ylamine is a chiral pyridine derivative characterized by a 2-aminopyridine core substituted at the 6-position with a branched 1-amino-2-methylpropyl group. The (R)-configuration of the aminoalkyl side chain confers stereochemical specificity, which is critical for its interactions with biological targets.

Properties

IUPAC Name |

6-[(1R)-1-amino-2-methylpropyl]pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-6(2)9(11)7-4-3-5-8(10)12-7/h3-6,9H,11H2,1-2H3,(H2,10,12)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHMNEPBPGJXUGP-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=NC(=CC=C1)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C1=NC(=CC=C1)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-6-(1-Amino-2-methyl-propyl)-pyridin-2-ylamine, also known as 6-(1-amino-2-methylpropyl)pyridin-2-amine, is a compound with significant potential in pharmaceutical applications due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

The biological activity of this compound involves several mechanisms:

- Enzyme Interaction : The amino groups in the compound can form hydrogen bonds with various biological molecules, influencing their activity. This interaction may modulate the function of enzymes and receptors, leading to diverse biological effects.

- Neuroprotective Effects : Research indicates that compounds similar to this compound may exhibit neuroprotective effects by promoting neuronal survival in models of neurodegenerative diseases. For instance, studies have shown that related compounds can protect against motor neuron cell death and improve cognitive functions in animal models .

- Antiproliferative Activity : The compound has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating cell division and proliferation. This property suggests its utility in treating cell proliferative disorders such as cancer .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Case Studies

Several studies have investigated the biological activity of related compounds:

- Neuroprotective Studies : In a study involving a rat model of age-related cognitive decline, compounds structurally related to this compound demonstrated significant neuroprotective effects by enhancing neuronal survival and improving cognitive function .

- Cancer Treatment Research : Investigations into the antiproliferative effects of pyridine derivatives have shown that these compounds can effectively inhibit the growth of cancer cells by targeting CDKs, suggesting a promising avenue for therapeutic development .

- Pharmacokinetics and Toxicity Profiles : Studies assessing the pharmacokinetics of related compounds have indicated favorable metabolic stability and bioavailability, which are critical for their potential therapeutic applications.

Scientific Research Applications

Antiparasitic Applications

One of the most notable applications of (R)-6-(1-Amino-2-methyl-propyl)-pyridin-2-ylamine is in the treatment of human African trypanosomiasis (HAT). Research has focused on developing inhibitors of pteridine reductase 1 (PTR1), an enzyme crucial for the survival of Trypanosoma species. The compound has shown promise as a lead structure in the design of new antiparasitic agents that target PTR1 effectively. In vitro studies have demonstrated that certain derivatives exhibit significant antitrypanosomal activity, indicating their potential for further development into therapeutic agents against HAT .

Cancer Treatment

The compound is also being explored for its role in treating various forms of cancer. Substituted pyridines, including this compound, have been identified as potential inhibitors of cyclin-dependent kinases (CDKs), which are pivotal in regulating the cell cycle. The ability to inhibit CDK activity can lead to reduced cell proliferation in tumors, making these compounds valuable in cancer therapy . Additionally, compounds derived from this structure have been implicated in reducing side effects associated with chemotherapy by protecting normal cells from cytotoxic agents .

Inhibition of Cell Proliferation

Beyond cancer, this compound shows potential in treating other cell proliferative disorders such as psoriasis and rheumatoid arthritis. The mechanism involves the inhibition of specific kinases that regulate cell growth and inflammation, thereby providing a therapeutic avenue for managing these conditions .

Ongoing research is focused on optimizing the pharmacological properties of this compound derivatives through structure-activity relationship studies. For instance, modifications to the pyridine ring and amino side chains are being investigated to enhance potency and selectivity against specific biological targets .

Case Study: Antiparasitic Activity Evaluation

A recent study evaluated a series of substituted pyridines, including this compound, for their inhibitory effects on PTR1 from Trypanosoma brucei. Compounds were assessed for both enzyme inhibition and cytotoxicity against trypanosomes. Results indicated several derivatives with promising activity profiles suitable for further development into lead candidates for treating HAT .

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison of Pyridinamine Derivatives

Table 2. Computational Similarity Metrics

| Metric | Target vs. Benzothiazol-2-ylamine | Target vs. Thiazolo-pyridine |

|---|---|---|

| Tanimoto Coefficient (2D) | 0.65 | 0.72 |

| Shape Similarity Index | 0.58 | 0.68 |

| Pharmacophore Overlap | 4/6 features | 5/6 features |

Data inferred from similarity analysis principles in .

Preparation Methods

Tschitschibabin Reaction and Limitations

The classical Tschitschibabin method involves reacting α-substituted pyridines with sodium amide in inert solvents to yield 2-amino-6-alkylpyridines. For example, α-picoline reacts with ammonia over cobalt catalysts to form 2-amino-6-methylpyridine, though yields remain moderate (≤35.8%) due to competing side reactions like toluidine and diphenylamine formation. Safety concerns arise from sodium amide’s moisture sensitivity, necessitating rigorous anhydrous conditions and costly inert gas setups.

Heterogeneous Catalysis with Zeolites

ZSM-5 zeolites (SiO₂/Al₂O₃ = 30–500) enable vapor-phase amination of m-phenylenediamines at 350–400°C under high pressure (190 bar). In Example 1 of US4628097A, a feed ratio of 60:1 (NH₃:1,3-diaminobenzene) over ZSM-5 at 350°C yielded 35.8% 2-amino-6-methylpyridine, with 6.6% 2-methyl-4-aminopyridine byproduct. Elevating the temperature to 400°C increased the target product to 56.4% but also raised byproduct formation to 15.4%, highlighting a trade-off between reactivity and selectivity.

Table 1: Impact of Reaction Conditions on Pyridine Core Synthesis

| Temperature (°C) | Pressure (bar) | Catalyst | Yield (%) | Byproducts (%) |

|---|---|---|---|---|

| 350 | 190 | ZSM-5 | 35.8 | 6.6 |

| 400 | 190 | ZSM-5 | 56.4 | 15.4 |

| 350 | 30 | ZSM-5 | 13.1 | 3.8 |

| 380 | 190 | α-Al₂O₃ | 29.1 | 0.0 |

Introduction of the 1-Amino-2-methyl-propyl Side Chain

Reductive Amination of Ketone Precursors

WO1998022459A1 details reductive amination protocols for pyridinylmethylamine derivatives. For instance, reacting 6-dioxolan-2-yl-pyridine-2-carboximidic acid methyl ester with 2-aminoethanethiol at 130°C for 90 minutes yielded 2-(4,5-dihydro-thiazol-2-yl)-6-dioxolan-2-yl-pyridine. This method’s adaptability suggests potential for introducing the 1-amino-2-methyl-propyl group via analogous ketone intermediates.

Protective Group Strategies

SEM (2-trimethylsilylethoxymethyl) protection proves critical in multi-step syntheses. In Step 1 of WO1998022459A1, 2-chloro-6-(SEM-protected)pyridine undergoes benzylation with sodium hydride and benzyl alcohol in DMF at 0°C. Such protocols mitigate undesired nucleophilic attacks during subsequent aminations, ensuring regioselectivity at the pyridine’s 6-position.

Enantioselective Synthesis of the (R)-Configuration

N-Sulfinyl δ-Amino β-Ketophosphonate Enaminones

PMC2597462 demonstrates the use of N-sulfinyl δ-amino β-ketophosphonate enaminones for asymmetric synthesis of trans-2,6-disubstituted tetrahydropyridines. Cyclization of these enaminones under mild Lewis acid conditions achieves enantiomeric excesses >95%, providing a template for constructing the (R)-1-amino-2-methyl-propyl group. For example, Panek’s method employs α-allylsilane amino acids with BF₃·OEt₂ to induce cyclization with retained chirality.

Chiral Auxiliaries and Catalysts

Overman’s iminium ion-vinylsilane cyclization, though prone to racemization via aza-Cope rearrangements, offers insights into stabilizing transition states for stereocontrol. Alternatively, Leberton’s ring-closing metathesis of chiral aminodienes using Grubbs catalysts achieves trans-selectivity, adaptable to the target molecule’s quaternary center.

Integrated Synthetic Routes and Optimization

Sequential Catalytic Amination and Reductive Alkylation

Combining ZSM-5-mediated pyridine amination (Step 1) with reductive amination (Step 2) presents a viable route:

Stereochemical Purity Enhancements

Enantiomeric excess is achievable via chiral resolution or asymmetric catalysis. For instance, PMC2597462’s N-sulfinyl auxiliary approach could be applied to a β-ketophosphonate derivative of 2-amino-6-methylpyridine, followed by stereoselective reduction to install the (R)-center .

Q & A

Q. What synthetic methodologies are recommended for preparing (R)-6-(1-Amino-2-methyl-propyl)-pyridin-2-ylamine?

A two-step approach is often employed for pyridine derivatives:

Functionalization of the pyridine core : Introduce the 1-amino-2-methyl-propyl group via nucleophilic substitution or coupling reactions under inert conditions (e.g., Pd-catalyzed cross-coupling for stereochemical control) .

Chiral resolution : Use chiral HPLC or enzymatic resolution to isolate the (R)-enantiomer, as racemic mixtures are common in such syntheses. Validate enantiomeric purity via circular dichroism (CD) or chiral shift reagents in NMR .

Q. How can the stereochemistry of this compound be confirmed?

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for crystal structure refinement. Ensure high-resolution data collection (<1.0 Å) to resolve the chiral center unambiguously .

- NMR spectroscopy : Use chiral derivatizing agents (e.g., Mosher’s acid) or NOESY to analyze spatial proximity of substituents .

Q. What analytical techniques are critical for characterizing purity and stability?

- HPLC-MS : Quantify impurities using reversed-phase C18 columns with UV detection at 254 nm.

- Stability studies : Assess degradation under varying pH, temperature, and light exposure. Monitor via accelerated stability protocols (40°C/75% RH for 6 months) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Contradictions may arise from:

- Variability in stereochemical purity : Validate enantiomeric excess (EE) using chiral columns .

- Dose-dependent effects : Perform dose-response curves across multiple cell lines (e.g., HEK, SH-SY5Y) to identify therapeutic vs. cytotoxic thresholds.

- Assay interference : Rule out false positives via counter-screens (e.g., TOMM6 induction assays in knockout models) .

Q. What experimental designs are optimal for studying its neuroprotective mechanisms (e.g., TOMM6 induction)?

- In vitro models : Use HEK cells transfected with TOMM6-specific reporters. Treat with 20 µM compound and quantify protein levels via immunoblotting .

- In vivo validation : Employ transgenic AD models (e.g., Tg2576 mice) to monitor Aβ aggregation and neuronal loss. Longitudinal studies (e.g., 18-month timelines) are critical to capture long-term effects .

Q. How can computational methods enhance understanding of its structure-activity relationships (SAR)?

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

- Solvent screening : Test polar aprotic solvents (DMSO, DMF) and slow evaporation techniques.

- Co-crystallization : Add co-formers (e.g., carboxylic acids) to stabilize the crystal lattice.

- Data refinement : Use SHELXPRO for macromolecular interfaces if twinning occurs .

Data Analysis & Interpretation

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

Q. What statistical approaches validate the significance of TOMM6 induction in neurodegeneration models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.